![molecular formula C59H110N6NaO20P B609036 Mifamurtide sodium hydrate CAS No. 838853-48-8](/img/no-structure.png)
Mifamurtide sodium hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mifamurtide protects mice against herpes simplex virus type 2; a macrophage activator; called muramyl tripeptide but that term is ambiguous, confused with other tripeptides of muramic acid.
Applications De Recherche Scientifique
Application in Osteosarcoma Treatment
Mifamurtide, known as liposomal muramyl tripeptide phosphatidyl ethanolamine (Mepact), has been extensively studied for its application in the treatment of osteosarcoma, a type of bone cancer. It is an immunomodulator, working by activating monocytes and macrophages to exhibit antitumor effects. Significant research has demonstrated its effectiveness in improving overall survival in patients with newly diagnosed, high-grade, non-metastatic, resectable osteosarcoma when combined with postoperative chemotherapy (Frampton, 2010). Further studies have explored its use in various clinical settings, assessing the survival benefits and feasibility of its combination with chemotherapy (Brard et al., 2019).
Cost-Effectiveness Analysis
Mifamurtide has also been the subject of cost-effectiveness analyses. Studies have evaluated its economic impact in the context of the Spanish National Health Service, demonstrating that its use in osteosarcoma treatment can be cost-effective, especially considering the quality-adjusted life years gained (Brosa et al., 2015). Similar analyses have been conducted from the perspective of the UK's National Health Service, again highlighting its cost-effectiveness when added to standard chemotherapy for osteosarcoma (Johal et al., 2013).
Immunomodulatory Effects
Research has delved into the immunomodulatory effects of mifamurtide on macrophage polarization and its impact on tumor cell proliferation, migration, and differentiation. These studies have contributed significantly to understanding the intricate interactions between mifamurtide and the immune system, especially in the context of osteosarcoma cells (Punzo et al., 2020).
Clinical Observations and Trials
Several observational studies and clinical trials have been conducted to assess the efficacy and safety of mifamurtide in osteosarcoma treatment. These studies have provided valuable insights into its practical use, survival rates, and tolerability in clinical settings (Mudry et al., 2021).
Pharmacokinetics and Pharmacodynamics
The pharmacokinetics and pharmacodynamics of mifamurtide have been studied in various populations, including those with hepatic and renal impairments. These studies are crucial in understanding how the drug behaves in different physiological conditions and in developing appropriate dosing guidelines (Venkatakrishnan et al., 2014).
Propriétés
Numéro CAS |
838853-48-8 |
---|---|
Nom du produit |
Mifamurtide sodium hydrate |
Formule moléculaire |
C59H110N6NaO20P |
Poids moléculaire |
1277.51 |
Nom IUPAC |
sodium 2-(2-(((2S,3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-4-yl)oxy)-N-((S)-1-((R)-5-amino-2-((S)-2-aminopropanamido)-5-oxopentanamido)-1-oxopropan-2-yl)propanamido)ethyl ((R)-2,3-bis(palmitoyloxy)propyl) phosphate hydrate |
InChI |
InChI=1S/C59H109N6O19P.Na.H2O/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-33-50(69)79-40-46(83-51(70)34-32-30-28-26-24-22-20-18-16-14-12-10-8-2)41-81-85(77,78)80-38-37-65(43(4)56(73)64-57(74)47(35-36-49(61)68)63-55(72)42(3)60)58(75)44(5)82-54-52(62-45(6)67)59(76)84-48(39-66)53(54)71;;/h42-44,46-48,52-54,59,66,71,76H,7-41,60H2,1-6H3,(H2,61,68)(H,62,67)(H,63,72)(H,77,78)(H,64,73,74);;1H2/q;+1;/p-1/t42-,43-,44?,46+,47+,48+,52+,53+,54+,59-;;/m0../s1 |
Clé InChI |
UGLNJSJKBHIHCX-BWJKLZNOSA-M |
SMILES |
C[C@@H](C(NC([C@H](NC([C@H](C)N)=O)CCC(N)=O)=O)=O)N(C(C(O[C@H]1[C@@H]([C@H](O[C@@H]([C@@H]1NC(C)=O)O)CO)O)C)=O)CCOP(OC[C@H](OC(CCCCCCCCCCCCCCC)=O)COC(CCCCCCCCCCCCCCC)=O)([O-])=O.[H]O[H].[Na+] |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Mifamurtide; Muramyl tripeptide; L-MTP-PE; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.